![molecular formula C16H14ClNO3S B14139950 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid CAS No. 440347-31-9](/img/structure/B14139950.png)
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is commonly used in veterinary medicine and has applications in human medicine as well.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid typically involves the reaction of 3-chloro-2-methylaniline with 2-chlorobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学研究应用
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid involves the inhibition of prostaglandin synthesis. This is achieved by blocking the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . By inhibiting this enzyme, the compound reduces inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
相似化合物的比较
Similar Compounds
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid: Similar in structure but with a different position of the chloro group.
N-(3-chloro-o-tolyl)anthranilic acid: Another compound with a similar structure but different functional groups.
Uniqueness
2-[[2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl]thio]benzoic acid is unique due to its specific substitution pattern and its potent anti-inflammatory and analgesic properties. Its ability to inhibit prostaglandin synthesis and interfere with β-amyloid precursor protein synthesis sets it apart from other similar compounds .
属性
CAS 编号 |
440347-31-9 |
|---|---|
分子式 |
C16H14ClNO3S |
分子量 |
335.8 g/mol |
IUPAC 名称 |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H14ClNO3S/c1-10-12(17)6-4-7-13(10)18-15(19)9-22-14-8-3-2-5-11(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI 键 |
OMVQNDWTQRVENJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
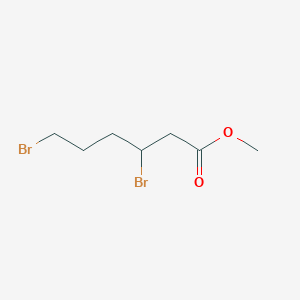
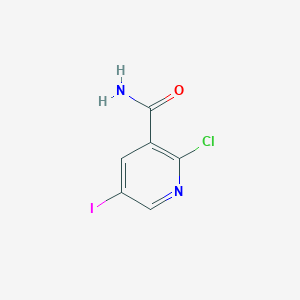
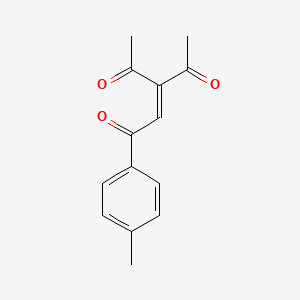
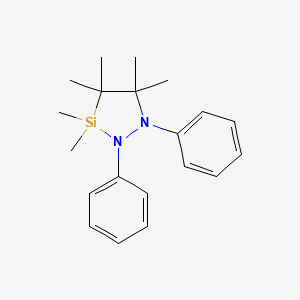
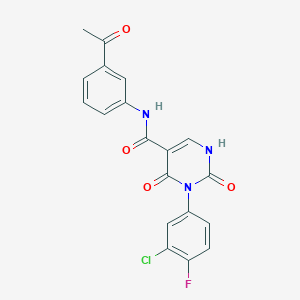
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
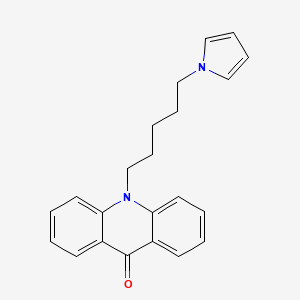
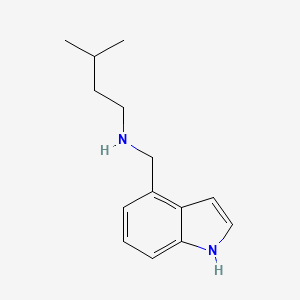
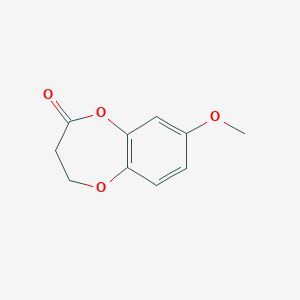
![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
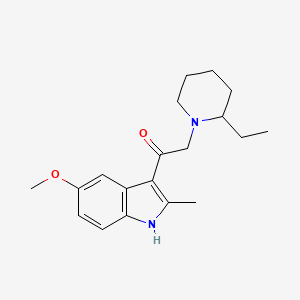
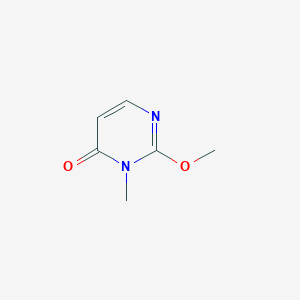
![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)
